N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide
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Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Inhibition Characteristics
One study details the molecular structures of compounds similar to the one of interest, focusing on their roles as reversible and irreversible inhibitors of dihydrofolate reductase, showing promise in cancer chemotherapy. Both molecules adopt extended conformations and are protonated at one of the triazine ring nitrogens, highlighting their potential utility in therapeutic applications (Camerman, Smith, & Camerman, 1978).
Herbicide Mobility and Mechanisms
Research comparing the mobility of different sulfonylurea herbicides in soil, including DPX-A7881 and chlorsulfuron, offers insights into environmental behavior. DPX-A7881 was found to be less mobile than chlorsulfuron, attributed to its reduced water solubility. This study contributes to understanding how structural variations influence environmental mobility and persistence, which is crucial for developing environmentally friendly herbicidal compounds (Beckie & McKercher, 1990).
Synthesis and Structural-Activity Relationships
Another study describes the design, synthesis, and assessment of novel ALS inhibitors, including sulfonylurea and triazolopyrimidinesulfonamide compounds. These were evaluated for herbicidal activities, validating the biophore models used for their development. Such research indicates the applicability of these compounds in agricultural contexts and their potential for optimization towards specific targets (Ren et al., 2000).
Biocatalysis in Drug Metabolism
An innovative application of biocatalysis using Actinoplanes missouriensis for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide compound demonstrates the compound's metabolism and potential therapeutic implications. This approach offers a method for producing significant quantities of metabolites for further studies, showcasing the versatility of microbial systems in drug development processes (Zmijewski et al., 2006).
Chemical Synthesis and Applications
The unexpected reaction of certain compounds with thiourea, leading to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, illustrates the complex chemistry of triazine derivatives and their potential for generating novel chemical entities. Such reactions open avenues for the synthesis of new compounds with possible pharmaceutical or agricultural applications (Ledenyova et al., 2018).
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-17(10-13-27(25,26)14-6-2-1-3-7-14)19-11-12-22-18(24)15-8-4-5-9-16(15)20-21-22/h1-9H,10-13H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOHRJRBYRIDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.